![molecular formula C24H23N3O4 B3012852 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921824-11-5](/img/structure/B3012852.png)
1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[3,2-d]pyrimidine derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . This suggests that the synthesis of the compound may also be achieved through similar condensation reactions, possibly involving a benzyl component and a phenethylamine derivative as starting materials.
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a nearly planar pyrimidine ring, as observed in the crystal structure of a related compound . The benzene ring is often nearly perpendicular to the pyrimidine ring, indicating potential for significant conjugation and electronic interactions within the molecule. These structural features are likely to be present in the compound of interest, influencing its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrido[3,2-d]pyrimidine derivatives undergo various electrophilic substitution reactions. For example, 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione undergoes halogenation, aminomethylation, acylation, and azo coupling, with nitration being directed primarily to a specific position on the ring . These reactions are indicative of the reactivity patterns that might be expected for the compound , with positions on the pyrimidine ring being susceptible to electrophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine ring and the perpendicular orientation of the benzene ring can affect the compound's solubility, melting point, and crystalline structure . Additionally, the presence of methoxy groups in the compound of interest may increase its solubility in organic solvents and could influence its hydrogen bonding capacity. The electronic properties, such as absorption spectra and binding affinities, can be studied using UV-Vis spectroscopy and molecular docking calculations, as demonstrated for a similar compound .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Processes : Pyrimidine derivatives, including the mentioned compound, are often synthesized using efficient methods. For instance, a study outlines an effective two-step procedure for the synthesis of pyrimidine nucleosides, emphasizing the potential for creating various derivatives (Cavalli et al., 2022).
- Regioselective Synthesis : Research has also focused on the regioselective synthesis of pyrimidine derivatives, producing compounds with high yields and specific structural configurations (Majumdar & Das, 1997).
- Molecular Structure Analysis : Studies have analyzed the molecular structures of various pyrimidine derivatives, revealing how different substituents affect their chemical properties (Trilleras et al., 2009).
Applications in Pharmaceutical and Chemical Research
- Antitumor Activity : Certain pyrimidine derivatives have been explored for their antitumor properties, demonstrating potential as therapeutic agents (Grivsky et al., 1980).
- Urease Inhibition : Research has been conducted on pyrimidine derivatives for their urease inhibition properties, an important factor in various medical and agricultural applications (Rauf et al., 2010).
- Herbicidal Activities : Some pyrimidine derivatives have shown potential as herbicides, indicating their utility in agricultural sciences (Huazheng, 2013).
Mechanism of Action
Target of Action
Similar compounds are known to target key enzymes in folate metabolism , which play an essential role in de novo glycine and purine synthesis, and DNA precursor synthesis .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Given its potential role in folate metabolism , it may affect pathways related to glycine and purine synthesis, and DNA precursor synthesis .
Pharmacokinetics
Similar compounds are known to have certain pharmacokinetic properties, such as being absorbed and distributed in the body, metabolized to exert their action, and eventually excreted .
Result of Action
Similar compounds have been shown to have antiproliferative effects , suggesting that this compound may also have potential anticancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and its interactions with its targets . .
Future Directions
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-19-13-18(14-20(15-19)31-2)16-27-21-9-6-11-25-22(21)23(28)26(24(27)29)12-10-17-7-4-3-5-8-17/h3-9,11,13-15H,10,12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWXFIZXAUDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

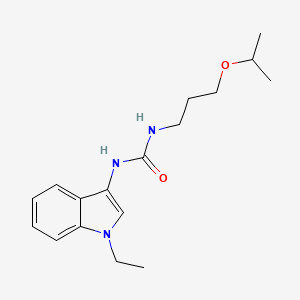
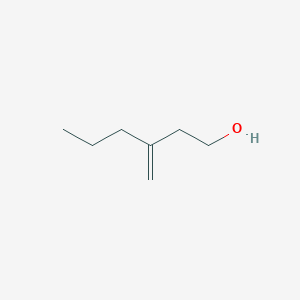
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
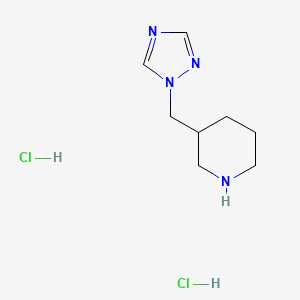
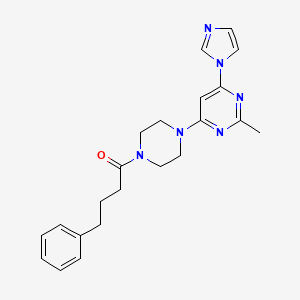
![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
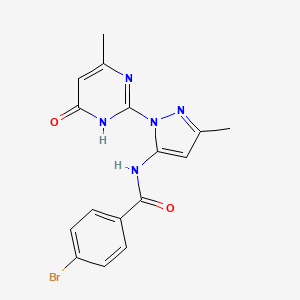
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)